molecular formula C8H7N3O4S B13029470 5-Sulfamoyl-1H-indazole-3-carboxylic acid

5-Sulfamoyl-1H-indazole-3-carboxylic acid

Cat. No.: B13029470
M. Wt: 241.23 g/mol
InChI Key: VLXOVQLYZQNSMS-UHFFFAOYSA-N
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Description

5-Sulfamoyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a sulfamoyl group at position 5 and a carboxylic acid group at position 2. It is synthesized via a multi-step reaction starting from intermediate 27f, involving hydrolysis, nitrosation, and reduction steps, yielding a final product with a melting point exceeding 300°C (decomposition in ethanol) and a characteristic ¹H NMR profile . This compound has demonstrated inhibitory activity against human neutrophil elastase (HNE), a protease implicated in inflammatory diseases, making it a candidate for therapeutic development .

Properties

Molecular Formula

C8H7N3O4S

Molecular Weight

241.23 g/mol

IUPAC Name

5-sulfamoyl-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15)

InChI Key

VLXOVQLYZQNSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-Sulfamoyl-1H-indazole-3-carboxylic acid involves several steps. One common method includes the reaction of 1H-indazole-3-carboxylic acid with sulfamoyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Similarity Score*
This compound -SO₂NH₂ (5), -COOH (3) 267.25 HNE inhibitor; high thermal stability Reference
5-Chloro-1H-indazole-3-carboxylic acid -Cl (5), -COOH (3) 226.62 Intermediate in drug synthesis; halogenated analog 0.92
6-Nitro-1H-indazole-3-carboxylic acid -NO₂ (6), -COOH (3) 237.17 Electron-withdrawing nitro group; potential protease modulation 0.88
5-Methyl-1H-indazole-3-carboxylic acid -CH₃ (5), -COOH (3) 206.20 Enhanced lipophilicity; metabolic stability 0.88
5-Bromo-6-methyl-1H-indazole-3-carboxylic acid -Br (5), -CH₃ (6), -COOH (3) 255.07 Halogen/methyl synergy; increased molecular bulk N/A
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate -CF₃O (5), -COOCH₃ (3) 274.18 Ester derivative; improved membrane permeability 0.85†

*Similarity scores (0–1) based on structural overlap with the target compound.
†Calculated for Ethyl 1H-indazole-3-carboxylate (analogous ester derivative).

Substituent Effects on Physicochemical Properties

  • Sulfamoyl (-SO₂NH₂) vs. However, chloro and bromo substituents increase molecular weight and lipophilicity, influencing bioavailability .
  • Carboxylic Acid (-COOH) vs. Ester (-COOCH₃): The carboxylic acid group in the target compound confers polarity and acidity (pKa ~3–4), whereas ester derivatives (e.g., ethyl ester 29f) exhibit higher synthetic yields (95% vs. 38%) and improved solubility in organic solvents .

Biological Activity

5-Sulfamoyl-1H-indazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its role in various biological activities. The indazole core contributes to its interaction with biological targets, making it a valuable scaffold in drug design.

Inhibition of Human Neutrophil Elastase (HNE)

One of the most significant biological activities of this compound is its inhibitory effect on human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. Research indicates that this compound exhibits potent inhibitory activity against HNE, with IC50 values ranging from 12 to 50 nM depending on the specific derivatives tested .

Table 1: Inhibitory Activity Against HNE

CompoundIC50 (nM)
5-Sulfamoyl-Indazole12-50
Reference Compound A60
Reference Compound B30

The structure–activity relationship studies suggest that modifications at the indazole ring can enhance inhibitory potency. For instance, the introduction of bulky substituents at specific positions has been shown to significantly affect the compound's activity .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives showed IC50 values below 100 nM against specific tumor cell lines, indicating their potential as anticancer agents .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

DerivativeCell LineIC50 (nM)
5-Sulfamoyl-IndazoleSNU1677.4
Modified Derivative AKG125.3
Modified Derivative BHT2920

Study on HNE Inhibition

A study published in Molecular Pharmacology evaluated several indazole derivatives for their ability to inhibit HNE. The results indicated that compounds with a sulfonamide moiety displayed enhanced binding affinity and selectivity towards HNE compared to other serine proteases .

Clinical Relevance

Another clinical study explored the therapeutic potential of indazole derivatives in patients with inflammatory conditions related to elevated HNE levels. The findings suggested that these compounds could serve as effective therapeutic agents, reducing inflammation and tissue damage associated with chronic diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

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